tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate
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Overview
Description
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tert-butyl group attached to a carbamate moiety, which is further connected to an imidazo[1,2-a]pyridine ring system. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the imidazo[1,2-a]pyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the imidazo[1,2-a]pyridine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate: This compound features an iodine substituent, which can significantly alter its chemical reactivity and biological activity.
tert-butyl N-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate: The presence of a trifluoromethyl group imparts different electronic properties, affecting its interactions with molecular targets.
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: This compound lacks the carbamate group, which can influence its solubility and overall chemical behavior
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h8H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYGAWFQSIQURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2CCCCC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936231-27-4 |
Source
|
Record name | tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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